molecular formula C27H30N2O5S B6572496 3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946289-22-1

3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No. B6572496
CAS RN: 946289-22-1
M. Wt: 494.6 g/mol
InChI Key: JCCAGISCHDBEHW-UHFFFAOYSA-N
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Description

The compound “3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” is a complex organic molecule. It has a molecular weight of 494.6 . The molecule contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years due to their potential biological activities . The synthesis of such compounds often involves the reaction of various substrates with thiophene . An efficient approach for the synthesis of hard-to-reach 3,4-disubstituted thiophene derivatives has been found based on consecutive transformations of bis(2-chloropropenyl) sulfide .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and varied. The structure of the compound can be elucidated from spectral information . The crystal structure of a similar thiosemicarbazide derivative has been reported, which crystallizes in the monoclinic system .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can react with different nucleophiles and electrophiles . The reactivity of 4,5,9,10-tetrahydrothieno[3’,4;5,6]cycloocta[1,2-c]thiophene has been studied based on the example of acetylation reaction .

properties

IUPAC Name

3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O5S/c1-4-32-22-16-19(17-23(33-5-2)25(22)34-6-3)26(30)28-20-11-12-21-18(15-20)9-7-13-29(21)27(31)24-10-8-14-35-24/h8,10-12,14-17H,4-7,9,13H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCAGISCHDBEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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